Purfalcamine

概要

説明

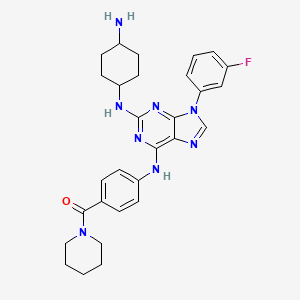

Purfalcamine is a 2,6,9-trisubstituted purine compound known for its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK-1). This compound has garnered attention due to its potential antimalarial activity, causing developmental arrest of malaria parasites at the schizont stage .

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of Purfalcamine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .

化学反応の分析

反応の種類: プルファルカミンは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの官能基が別の官能基に置き換わる反応.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により脱酸素化化合物が生成されることがあります .

4. 科学研究への応用

プルファルカミンは、次のような幅広い科学研究への応用があります。

化学: プリン系阻害剤とその標的タンパク質との相互作用を研究するためのモデル化合物として使用されます。

生物学: PfCDPK-1の阻害における役割と、マラリア原虫の発達を阻害する可能性について調査されています。

医学: 抗マラリア活性により、マラリア治療のための潜在的な治療薬として探索されています。

科学的研究の応用

Malaria Treatment

Mechanism of Action

Purfalcamine acts by inhibiting PfCDPK1, a critical enzyme in the life cycle of Plasmodium falciparum. Inhibition of this kinase disrupts the development of the parasite, particularly during the asexual blood stages. Studies indicate that treatment with this compound leads to the arrest of P. falciparum at the mature schizont stage, preventing further progression and replication .

Research Findings

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of P. falciparum in vitro, with significant effects observed on parasite development stages. The compound has been shown to halt development at late schizogony, indicating its potential as a therapeutic agent against malaria .

- Animal Models : In animal studies, this compound has been tested for its efficacy in reducing parasitemia in Plasmodium berghei-infected mice. The results showed a marked reduction in parasitemia levels, supporting its potential use as an antimalarial drug .

Table 1: Efficacy of this compound in Malaria Models

| Study Reference | Model Used | Dose (mg/kg) | Reduction in Parasitemia (%) |

|---|---|---|---|

| P. berghei mouse model | 10 | 51% | |

| In vitro P. falciparum assay | N/A | Significant growth inhibition |

Cancer Research

Potential Anti-Cancer Properties

Emerging research suggests that this compound may also exhibit anti-cancer properties. Its mechanism of action as a kinase inhibitor may extend beyond malaria parasites to human cancer cells, particularly those that rely on similar signaling pathways.

Research Findings

- Cell Line Studies : Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including lung and colon cancer cells. The compound's ability to induce cell cycle arrest and apoptosis has been noted, making it a candidate for further investigation as an anti-cancer agent .

- Combination Therapies : There is ongoing research into the synergistic effects of this compound when used in combination with established chemotherapy agents like 5-Fluorouracil (5-FU). Initial findings suggest enhanced cytotoxicity when this compound is administered alongside traditional treatments .

Table 2: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line Tested | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Lung Cancer | A549 | 2.85 | Significant growth inhibition |

| Colon Cancer | HCT116 | 0.59 | Induction of apoptosis |

作用機序

プルファルカミンは、マラリア原虫の赤血球への侵入に関与する重要な酵素であるPfCDPK-1を阻害することによって作用します。PfCDPK-1の阻害は、原虫の侵入プロセスに不可欠なミクロネムの放出を阻害します。 これにより、原虫が後期シゾゴニー期に蓄積し、メロゾイトの放出とそれに続く赤血球への侵入を阻害します .

類似化合物:

- 17-ヒドロキシアザジラジオン

- ピクラシン

- エピカテキンガレート

比較: プルファルカミンは、PfCDPK-1に対する高い結合親和性と選択性を持つため、独特な化合物です。 17-ヒドロキシアザジラジオン、ピクラシン、エピカテキンガレートなどの類似化合物もPfCDPK-1を阻害する効果を示しますが、プルファルカミンは強力な抗マラリア活性とシゾント期で発生停止を引き起こす能力で際立っています .

類似化合物との比較

- 17-Hydroxyazadiradione

- Picracin

- Epicatechin-gallate

Comparison: Purfalcamine is unique due to its high binding affinity and selectivity for PfCDPK-1. While similar compounds like 17-hydroxyazadiradione, Picracin, and Epicatechin-gallate also exhibit inhibitory effects on PfCDPK-1, this compound stands out for its potent antimalarial activity and ability to cause developmental arrest at the schizont stage .

生物活性

Purfalcamine is a potent pharmacological inhibitor primarily targeting the calcium-dependent protein kinase 1 (PfCDPK1) in Plasmodium falciparum, the causative agent of malaria. Its biological activity has been extensively studied, revealing significant implications for malaria treatment and understanding the parasite's biology.

This compound exhibits its effects by inhibiting PfCDPK1, which plays a crucial role in the life cycle of P. falciparum. The compound demonstrates an IC50 value of approximately 17 nM against PfCDPK1, indicating its high potency as an inhibitor . This inhibition affects the parasite's ability to invade red blood cells (RBCs) and undergo egress from mature schizonts, thus obstructing the asexual blood stage development of the parasite .

Table 1: this compound Inhibition Data

| Target | IC50 (nM) | EC50 (nM) | Effect on Parasite Growth |

|---|---|---|---|

| PfCDPK1 | 17 | 230 | Arrests development at schizont stage |

| Pf3D7 | 400 | - | Reduces parasitemia in murine models |

| Human Kinases | Varies | - | Inhibits multiple kinases (50%-80% at 1 µM) |

In Vivo Efficacy

In murine models, this compound has shown promising results. A study indicated that it reduced parasitemia by 46% in a P. berghei model during a four-day treatment regimen . This suggests that this compound not only inhibits P. falciparum effectively in vitro but also has potential therapeutic efficacy in vivo.

Case Studies and Clinical Relevance

A notable case study involved a two-year-old boy diagnosed with severe P. falciparum malaria. The treatment included intravenous artesunate and antibiotics, highlighting the importance of effective antimalarial agents like this compound in clinical settings . Although this compound itself was not used in this case, its role as an inhibitor of PfCDPK1 underlines the need for novel treatments that can be integrated into current malaria therapies.

ADMET Profiling

The pharmacokinetic properties of this compound have raised concerns regarding its safety profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound may exhibit hepatotoxicity and potential carcinogenic effects, alongside being an hERG blocker . These findings necessitate further investigation into safer alternatives or modifications to improve its therapeutic index.

Table 2: ADMET Profile of this compound

| Property | Description |

|---|---|

| Hepatotoxicity | Yes |

| Carcinogenicity | Potentially carcinogenic |

| hERG Blocking | Yes |

| Clearance | Short clearance ability |

特性

IUPAC Name |

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOMOOXOZSNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。